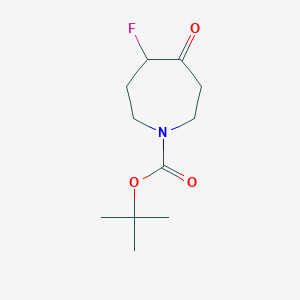

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHBAHCTFZSVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209780-32-4 | |

| Record name | tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis of Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate

The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate , a specialized fluorinated heterocycle used in modern drug discovery.

Executive Summary

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate is a chiral, seven-membered nitrogen heterocycle featuring an

This guide provides a comprehensive analysis of its physicochemical behavior, a validated synthesis protocol via electrophilic fluorination, and its utility in structure-activity relationship (SAR) studies.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a homopiperidine (azepane) ring protected by a tert-butoxycarbonyl (Boc) group. The core reactivity stems from the

| Feature | Chemical Consequence |

| Boc-Group | Lipophilic protecting group; stable to base/nucleophiles, labile to strong acids (TFA, HCl). |

| High electrophilicity due to the inductive effect (-I) of fluorine; prone to reversible hydration. | |

| Azepane Ring | High conformational flexibility compared to piperidine; allows access to unique binding pockets. |

| Chirality | The C4 position is a stereocenter. Enantiomers often exhibit distinct biological activities. |

Predicted Physicochemical Data

Note: Experimental values may vary based on specific isomeric purity and polymorphic form. Values below are calculated consensus data for the racemic compound.

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core composition.[1][2] | |

| Molecular Weight | 231.26 g/mol | Fragment-based drug design compliant. |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~46 | Polar surface area favorable for CNS penetration. |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point; likely an oil or low-melting solid at RT. |

| -160 to -200 ppm | Diagnostic signal for |

Reactivity & Stability

-

Hydration Equilibrium: Unlike non-fluorinated ketones, the electron-withdrawing fluorine destabilizes the carbonyl double bond, shifting the equilibrium toward the gem-diol (hydrate) in aqueous media. This mimics the transition state of peptide hydrolysis, a key mechanism for protease inhibition.

-

Enolization: The C4 proton is acidic. In the presence of strong bases, the compound can racemize via an enolate intermediate.

-

Nucleophilic Attack: The carbonyl carbon is highly activated.[3] Nucleophiles (amines, thiols) attack readily, often requiring careful control of pH to prevent side reactions.

Validated Synthesis Protocol

The most reliable route to Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate involves the regioselective electrophilic fluorination of the parent ketone, tert-butyl 5-oxoazepane-1-carboxylate.

Reaction Logic (Mechanism)

The synthesis relies on the generation of a thermodynamic or kinetic enolate followed by trapping with an electrophilic fluorinating agent (Selectfluor® or NFSI).

-

Reagent Choice: Selectfluor (F-TEDA-BF4) is preferred over NFSI for its ease of handling and higher reactivity with silyl enol ethers or enolates.

-

Regioselectivity Challenge: The 5-oxoazepane has two

-positions (C4 and C6). Direct fluorination often yields a mixture. Using a kinetic base (LiHMDS) at low temperature favors deprotonation at the less hindered site, though the N-Boc group's steric bulk can influence this.

Step-by-Step Methodology

Precursors:

-

Starting Material: tert-butyl 5-oxoazepane-1-carboxylate (Commercial CAS: 141642-82-2 analogs).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF.

-

Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide).

Protocol:

-

Enolate Formation:

-

Charge a flame-dried reaction flask with tert-butyl 5-oxoazepane-1-carboxylate (1.0 equiv) and anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

-

Cool the solution to -78°C (Dry ice/acetone bath).

-

Add LiHMDS (1.1 equiv) dropwise over 15 minutes.

-

Critical Check: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Electrophilic Fluorination:

-

Dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF.

-

Add the NFSI solution dropwise to the cold enolate mixture.

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

-

Quench & Workup:

-

Quench the reaction with saturated aqueous

solution. -

Extract the aqueous layer with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Note: The

-fluoro ketone is often less polar than the starting material but distinct on TLC (stain with KMnO4).

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the

Applications in Drug Discovery

Protease Inhibition (Cathepsin K/S)

The 4-fluoro-5-oxoazepane motif is a pharmacophore designed to inhibit cysteine proteases.

-

Mechanism: The active site cysteine thiolate attacks the carbonyl carbon. The adjacent fluorine atom inductively destabilizes the carbonyl, making it more susceptible to nucleophilic attack, while also lowering the pKa of the resulting hemithioacetal, stabilizing the inhibitor-enzyme complex.

-

Selectivity: The 7-membered ring occupies the S1' or S2 pockets of the enzyme, providing distinct selectivity profiles compared to 5- or 6-membered analogs (proline/pipecolic acid derivatives).

Conformational Probes

Fluorine acts as a conformational lock. In the azepane ring, the C-F bond tends to align orthogonal to the carbonyl

Reactivity & Hydration Pathway

Figure 2: Equilibrium between the ketone and hydrate forms, illustrating the dual nature of the inhibitor.

References

-

Sloop, J. C., et al. (2014).[4] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

-

Claridge, T. D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.

-

MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society.

-

PubChem Compound Summary . 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (Analogous Scaffold). National Center for Biotechnology Information.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Medicinal Chemistry Applications of Fluorinated Azepanes

The following technical guide details the medicinal chemistry applications of fluorinated azepanes, focusing on conformational control, synthetic accessibility, and therapeutic case studies.

Conformational Tuning, Metabolic Stability, and Synthetic Strategies[1]

Executive Summary

Azepanes (saturated seven-membered nitrogen heterocycles) act as privileged scaffolds in medicinal chemistry, frequently appearing in protease inhibitors, GPCR ligands, and natural product analogs like (-)-balanol .[1][2][3] However, their utility is often hampered by conformational fluxionality —the ring exists in a dynamic equilibrium of twist-chair and twist-boat forms, leading to high entropic penalties upon protein binding.[1][3]

The strategic introduction of fluorine into the azepane core addresses this critical limitation.[3] Through the fluorine gauche effect and dipole-dipole minimization , fluorine substituents can lock the flexible seven-membered ring into a defined bioactive conformation.[3] Furthermore, fluorination modulates the basicity (

Conformational Analysis: The Fluorine Effect

The seven-membered azepane ring is inherently flexible.[3] Unlike the chair-dominant cyclohexane, azepane interconverts rapidly between multiple conformers (Twist-Chair, Chair, Twist-Boat).[1][3] This disorder results in an "entropy debt" during ligand-receptor binding.[3]

The Gauche Effect and Hyperconjugation

Monofluorination at specific positions (C3, C4, C5, or C6) introduces a stereoelectronic bias that rigidifies the ring.[1]

-

Mechanism: The C–F bond prefers to align gauche (syn-clinal) to vicinal electron-withdrawing groups (like the ring nitrogen or an amide substituent) or anti-periplanar to adjacent C–H bonds (

hyperconjugation).[3] -

Outcome:

Visualization of Conformational Locking

The following diagram illustrates how fluorination collapses the conformational ensemble of azepane into a dominant bioactive state.

Caption: Fluorination collapses the rapid equilibrium of azepane conformers into a single dominant state via stereoelectronic effects.[3]

Physicochemical Impact: pKa and DMPK

Fluorine is highly electronegative, exerting a strong inductive effect (

| Property | Unsubstituted Azepane | 4,4-Difluoroazepane | Medicinal Chemistry Impact |

| Basicity ( | ~10.5 - 11.0 | ~8.5 - 9.0 | Reduced |

| LogP | Low (Hydrophilic) | Moderate | Increased lipophilicity aids CNS penetration and passive diffusion. |

| Metabolic Stability | Low (Susceptible to | High | Fluorine blocks CYP450-mediated oxidation at the functionalized carbon and deactivates adjacent C-H bonds.[3] |

Synthetic Methodologies

Accessing enantiopure fluorinated azepanes requires specialized strategies, as direct fluorination of the ring is often non-selective.[3]

Strategy A: Ring Expansion of Prolinols

This is the most robust method for generating chiral fluorinated azepanes.[3] It utilizes the "chiral pool" (L-proline) to establish stereochemistry before expanding the ring.[3]

Protocol: Synthesis of 3-Fluoroazepane via Azetidinium Intermediate

Objective: Synthesis of enantiopure 3-fluoroazepane from (S)-2-(fluoromethyl)pyrrolidine.

-

Starting Material: (S)-N-Benzyl-2-(hydroxymethyl)pyrrolidine (Prolinol derivative).[3]

-

Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) in DCM at -78°C to yield (S)-N-benzyl-2-(fluoromethyl)pyrrolidine.

-

Note: This step inverts the stereocenter if the OH is activated, or retains if using specific conditions; DAST typically proceeds with inversion.[3]

-

-

Ring Expansion (The Key Step):

-

Reagents: Trifluoroacetic anhydride (TFAA) or heat in a polar solvent.

-

Mechanism: The nitrogen attacks the fluoromethyl group (or activated methylene) intramolecularly to form a bicyclic azetidinium ion intermediate.[3]

-

Nucleophilic Opening: A nucleophile (e.g., acetate or halide) attacks the bridgehead carbon, opening the azetidinium ring to the 7-membered azepane.[1][3]

-

Result: This regioselective opening yields the 3-substituted azepane.[3]

-

Strategy B: Oxidative Cleavage / Reductive Amination

A versatile route for gem-difluoroazepanes.[3]

-

Precursor: 4,4-Difluorocyclohexanone (commercially available).[1][3]

-

Schmidt Reaction / Beckmann Rearrangement: Treatment with

in acidic media (polyphosphoric acid) inserts a nitrogen atom adjacent to the carbonyl.[3] -

Reduction: The resulting 5,5-difluoroazepan-2-one (lactam) is reduced with

or

Case Studies in Drug Discovery

Case Study 1: Balanol Analogs (PKC Inhibition)

Target: Protein Kinase C (PKC), specifically the PKC

-

Researchers synthesized C5-fluorinated balanol analogs .[3]

-

Result: The fluorine substituent at C5 locked the azepane ring into a conformation that preferentially fit the PKC

ATP-binding pocket while clashing with other PKC isozymes.[3][4] -

Data: The fluorinated analog showed a 10-fold improvement in selectivity and maintained nanomolar potency (

nM).

Case Study 2: Cathepsin K Inhibitors (Osteoporosis)

Target: Cathepsin K (cysteine protease involved in bone resorption).[5][6][7] Scaffold: Azepan-3-one (Azepanone).[3] The ketone forms a reversible covalent bond with the active site Cysteine-25.[3] Innovation:

-

GSK and other groups investigated azepanone scaffolds.[3]

-

Role of Fluorine: While the primary warhead is the ketone, fluorination of the ring (e.g., at C5 or C6) was utilized to:

Experimental Workflow Visualization

The following diagram outlines the decision tree for synthesizing fluorinated azepanes based on the desired substitution pattern.

Caption: Synthetic decision tree for accessing chiral vs. gem-difluoro azepane scaffolds.

References

-

Conformational regulation of substituted azepanes through selective monofluorination. Patel, A. R., Ball, G., Hunter, L., & Liu, F. (2013).[1][3] Organic & Biomolecular Chemistry. Significance: Defines the mechanistic basis of the fluorine gauche effect in azepanes.

-

Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. Hunter, L., et al. (2014).[1][3] Australian Journal of Chemistry. Significance: Explores the synergistic effects of fluorine and hydroxyl groups on ring rigidity.

-

Azepanone-based inhibitors of human cathepsin K. Marquis, R. W., et al. (2001).[1][3][6] Journal of Medicinal Chemistry. Significance: Demonstrates the utility of the azepane scaffold in protease inhibitor design.

-

Synthesis and protein kinase C inhibitory activities of balanol analogs. Lai, Y. S., et al. (1997).[1] Journal of Medicinal Chemistry. Significance: Case study on using azepane modifications to alter kinase selectivity.

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. Muzalevskiy, V. M., et al. (2022).[1][3] Molecules. Significance: Modern catalytic methods for constructing fluorinated azepine/azepane cores.[1][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Ascendancy of the Alpha-Fluoro Ketone Moiety in Peptidomimetic Drug Design

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Mechanism, Synthesis, and Evaluation

In the landscape of modern drug discovery, peptidomimetics represent a crucial strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. Within this field, the incorporation of unique chemical warheads to achieve potent and selective enzyme inhibition is a paramount objective. Among these, the alpha-fluoro ketone stands out as a privileged electrophilic motif, particularly for targeting hydrolytic enzymes like serine and cysteine proteases.[1] This guide provides an in-depth exploration of the synthesis, mechanism, and application of alpha-fluoro ketone-containing peptidomimetics, offering field-proven insights for researchers and drug development professionals.

The Physicochemical Prerogative: Why Alpha-Fluoro Ketones?

The strategic incorporation of fluorine into drug candidates can profoundly modulate their physicochemical properties, including metabolic stability and lipophilicity.[2][3] In the context of alpha-fluoro ketones, the primary advantage stems from the intense electron-withdrawing nature of the fluorine atom(s). This effect significantly increases the electrophilicity of the adjacent carbonyl carbon.[1][4]

Causality of Enhanced Reactivity: The high electronegativity of fluorine polarizes the C-F bond, which in turn induces a strong dipole moment and depletes electron density from the carbonyl carbon. This heightened electrophilicity makes the ketone exceptionally susceptible to nucleophilic attack by residues in an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[1][4] Furthermore, the presence of fluorine lowers the pKa of the resulting hemiketal hydroxyl group, stabilizing the adduct.[5] While simple electronegativity arguments might suggest fluorine provides the highest activation, studies have shown that conformational effects also play a role; the reactive conformation where the C-F bond is orthogonal to the carbonyl group for optimal orbital overlap can be disfavored, slightly tempering reactivity compared to chloro or bromo analogs in some contexts.[6]

Mechanism of Action: Mimicking the Transition State

Alpha-fluoro ketones are exquisite transition-state analog inhibitors. Peptide hydrolysis, catalyzed by proteases, proceeds through a high-energy tetrahedral intermediate. The genius of the alpha-fluoro ketone lies in its ability to react with the active site nucleophile to form a stable tetrahedral adduct—a hemiketal with serine proteases or a thiohemiketal with cysteine proteases—that closely mimics this transient state.[5][7]

-

For Serine Proteases: The active site serine's hydroxyl group attacks the electrophilic carbonyl carbon of the fluoroketone. This forms a stable, covalent, yet often reversible, hemiketal adduct.[7][8]

-

For Cysteine Proteases: The more nucleophilic thiol group of an active site cysteine readily attacks the fluoromethyl ketone (FMK) warhead.[1][9] This interaction is typically stronger and can be effectively irreversible, making FMKs potent covalent inhibitors of cysteine proteases like caspases and cathepsins.[9][10]

The stability of this adduct effectively sequesters the enzyme, preventing it from processing its natural substrate. The degree of fluorination (mono-, di-, or tri-fluoro) can tune the reactivity and inhibitory potency of the compound.[1][5]

Caption: Covalent adduct formation with a serine protease.

Synthesis of Peptidyl Alpha-Fluoro Ketones

The synthesis of these potent inhibitors requires specialized chemical strategies. Common methodologies often begin with a corresponding N-protected amino acid or peptide.

Key Synthetic Approaches:

-

From Diazomethyl Ketones: A widely used method involves the conversion of an N-protected amino acid into a diazomethyl ketone. This intermediate is then treated with HBr or HCl to form a halomethyl ketone, which can subsequently undergo nucleophilic fluorination using a fluoride source like silver fluoride or tetrabutylammonium fluoride (TBAF) to yield the desired fluoromethyl ketone.[11]

-

Solid-Phase Peptide Synthesis (SPPS): To construct more complex peptidyl inhibitors, methods have been developed to incorporate the fluoromethyl ketone moiety using solid-phase techniques. One strategy involves pre-synthesizing an amino acid-FMK building block, protecting the ketone (e.g., as a ketal or dithiane), and then using standard Fmoc-based SPPS for peptide elongation.[10][11] An alternative approach involves coupling an aspartate fluoromethyl ketone to a linker and mounting it onto a resin, followed by peptide synthesis.[10]

-

Direct Fluorination: Electrophilic fluorinating agents, such as Selectfluor, can be used for the direct α-fluorination of ketones, although this is more common for simpler, non-peptidic structures.[12]

Sources

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 6. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 7. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity studies of fluoroketone inhibitors of alpha-lytic protease and human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]

- 10. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

An In-depth Technical Guide to the Solubility Profile of Boc-Protected Fluorinated Azepanes

Executive Summary

In the landscape of modern medicinal chemistry, saturated N-heterocycles are privileged scaffolds for developing novel therapeutics. Among these, the seven-membered azepane ring offers a flexible, three-dimensional structure that is increasingly utilized in drug design.[1][2] Strategic fluorination is a powerful tool used to modulate the physicochemical properties of drug candidates, including metabolic stability, pKa, and membrane permeability.[3][4][5] Concurrently, the tert-butoxycarbonyl (Boc) group remains one of the most common nitrogen-protecting groups in multi-step syntheses.[6][7] The confluence of these three components—the azepane core, fluorine substituents, and a Boc protecting group—creates a class of molecules with complex and often non-intuitive physicochemical behaviors.

This technical guide provides a comprehensive analysis of the factors governing the solubility of Boc-protected fluorinated azepanes. As direct, consolidated public data for this specific class of compounds is sparse, this document synthesizes foundational principles from physical organic chemistry, medicinal chemistry, and analytical science. We will explore the theoretical underpinnings of how fluorination and Boc-protection modulate solubility, present detailed, field-proven protocols for its experimental determination, and offer a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and optimize the solubility of these critical synthetic intermediates and drug candidates.

Physicochemical Principles Governing Solubility

The solubility of a molecule is a delicate balance of its interactions with itself (in the solid state) and with the solvent. For Boc-protected fluorinated azepanes, this balance is dictated by the interplay of the azepane ring's conformation, the powerful electronic effects of fluorine, and the steric and lipophilic contributions of the Boc group.

The Impact of Fluorination

The introduction of fluorine, the most electronegative element, profoundly alters a molecule's properties.[4] Its effects are not merely additive but are highly dependent on the position and number of fluorine atoms.

-

Lipophilicity (logP) Modulation : The effect of fluorine on lipophilicity is complex and often misunderstood. While a single aliphatic fluorine atom can slightly increase lipophilicity due to the masking of a polar C-H bond, increasing the number of fluorine atoms on a single carbon or in close proximity often leads to a decrease in lipophilicity.[8][9] This is because the highly polarized C-F bonds create significant local dipoles, which can increase the overall polarity of the molecule. The octanol-water partition coefficient (logP) has been shown to be an excellent proxy for membrane permeability, making this a critical parameter to control.[9] However, standard computational models for predicting logP often struggle with fluorinated compounds, necessitating the use of specialized models or experimental validation.[10][11]

-

pKa Modulation : Fluorine atoms act as powerful electron-withdrawing groups. When placed near the azepane nitrogen, they lower its basicity (pKa). This has a direct impact on aqueous solubility, as a lower pKa means the compound will be less protonated and positively charged at a given physiological pH, reducing its interaction with water.

-

Conformational Control : The seven-membered azepane ring is conformationally flexible. Strategic fluorination can lock the ring into a preferred conformation through electrostatic interactions or hyperconjugation.[12] This "conformational rigidification" can have a significant, albeit hard-to-predict, effect on the molecule's crystal lattice energy. A more stable crystal lattice requires more energy to break, leading to lower thermodynamic solubility.[12]

The Influence of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is ubiquitous in synthesis for its stability and ease of removal under acidic conditions.[7][13] However, its presence dramatically alters the parent molecule's solubility profile.

-

Increased Lipophilicity and Molecular Weight : The bulky tert-butyl component of the Boc group is highly lipophilic ("greasy"). Its addition significantly increases the molecule's nonpolar surface area and molecular weight, which are primary drivers for decreased aqueous solubility.

-

Hydrogen Bonding : The Boc group removes the N-H hydrogen bond donor capability of the parent secondary amine. While its two carbonyl oxygens can act as hydrogen bond acceptors, the net effect is a significant disruption of the hydrogen bonding network that is crucial for dissolution in protic solvents like water.

-

Solid-State Properties : The Boc group's size and shape heavily influence how molecules pack in the solid state. This can lead to either more stable (higher melting point, lower solubility) or less stable (amorphous, higher solubility) solid forms.

Synergistic Effects and the Challenge of Prediction

The combined effect of fluorination and Boc-protection is rarely a simple sum of the parts. A fluorine atom can modulate the electronic character of the azepane ring, which in turn can influence the rotational barrier or electronic environment of the adjacent Boc group. It is this intricate interplay that makes a priori prediction of solubility challenging and underscores the necessity of robust experimental measurement.

Experimental Determination of Solubility

Solubility should be measured early and often in the drug discovery process to avoid costly late-stage failures.[14] Two distinct types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is a high-throughput measurement relevant to early discovery, as it mimics the conditions of many in vitro biological assays.[14] Nephelometry, which measures light scattering by insoluble particles, is a common and scalable technique for this purpose.[15]

This protocol describes a standard method for assessing the kinetic solubility of a compound library in a 384-well plate format.

Materials & Reagents:

-

Test Compounds (10 mM stock in 100% DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Positive Control (e.g., a known poorly soluble compound)

-

Negative Control (100% DMSO)

-

Clear, flat-bottom 384-well microplates

-

Microplate Nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)

-

Acoustic liquid handler or precision multichannel pipette

Methodology:

-

Plate Preparation : Dispense PBS into the wells of a 384-well plate. For a final assay volume of 100 µL with 1% DMSO, dispense 99 µL of PBS.

-

Compound Dispensing : Using an acoustic liquid handler or a multichannel pipette, transfer 1 µL of the 10 mM DMSO stock solutions of the test compounds into the PBS-containing wells. This creates a final top concentration of 100 µM. Prepare a serial dilution series if a concentration curve is desired.

-

Control Wells : Include wells with 1 µL of a known insoluble compound (positive control) and 1 µL of pure DMSO (negative control/blank).

-

Incubation : Shake the plate for 10 minutes at room temperature to allow for precipitation to occur.

-

Measurement : Place the microplate into the nephelometer and measure the light scatter at an appropriate wavelength (e.g., 635 nm).

-

Data Analysis :

-

Subtract the average signal from the blank wells from all other wells.

-

The kinetic solubility limit is defined as the concentration at which the light scattering signal rises significantly above the baseline noise. This can be determined by visual inspection of the concentration curve or by setting a threshold (e.g., 3 standard deviations above the blank).

-

Caption: Workflow for a high-throughput kinetic solubility assay using nephelometry.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The "shake-flask" method is the gold standard for this measurement.[16] It is more time-consuming but provides a true measure of a compound's intrinsic solubility, which is critical for formulation and predicting in vivo behavior.[14]

This protocol describes the benchmark method for determining the equilibrium solubility of a single compound.

Materials & Reagents:

-

Test Compound (solid powder)

-

Solvent (e.g., Deionized Water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator (e.g., 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical system for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance

Methodology:

-

Preparation : Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition : Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration : Cap the vial securely and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[15]

-

Phase Separation : After incubation, let the vials stand to allow the solid to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection : Carefully withdraw a sample of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration (Optional but Recommended) : Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high results.

-

Quantification :

-

Prepare a standard curve of the compound with known concentrations in the same solvent.

-

Dilute the filtered supernatant into the linear range of the standard curve.

-

Analyze the diluted sample and the standards using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation : Use the standard curve to determine the concentration of the compound in the undiluted supernatant. This value is the thermodynamic solubility, typically expressed in µg/mL or µM.

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Illustrative Profile

Table 1: Illustrative Solubility Profile of a Boc-Protected 3-Aminoazepane Series

| Compound ID | Fluorination Pattern | Boc-Protected? | logP (Calculated) | Kinetic Solubility (µM in PBS, pH 7.4) | Thermodynamic Solubility (µg/mL in Water, 25°C) | Notes |

| AZ-01 | Non-fluorinated | Yes | 3.1 | 85 | 25 | Baseline lipophilic compound with low solubility. |

| AZ-02 | 4-fluoro (axial) | Yes | 3.3 | 60 | 18 | Single fluorine slightly increases logP, potentially stabilizing the crystal, lowering solubility. |

| AZ-03 | 4,4-difluoro | Yes | 2.9 | 110 | 40 | Difluoro substitution lowers logP, breaking the trend and improving solubility. |

| AZ-04 | 5-trifluoromethyl | Yes | 3.8 | < 10 | < 5 | The highly lipophilic CF3 group drastically reduces solubility. |

| AZ-01-HCI | Non-fluorinated | No (HCl salt) | 1.2 | > 200 | > 1000 | Removal of the Boc group and formation of a salt dramatically increases aqueous solubility. |

Conclusion and Future Outlook

The solubility of Boc-protected fluorinated azepanes is governed by a complex interplay between the conformational preferences of the seven-membered ring, the profound electronic and steric effects of fluorine substituents, and the significant lipophilic contribution of the Boc protecting group. While computational tools can offer initial guidance, they often lack accuracy for these structurally complex and fluorinated molecules.[10][11] Therefore, a robust experimental strategy employing both high-throughput kinetic assays for early-stage screening and the gold-standard shake-flask method for lead optimization is indispensable.

Understanding this solubility profile is not merely an academic exercise; it is a critical prerequisite for the successful progression of drug candidates. Poor solubility can terminate development due to challenges in formulation, low bioavailability, and unreliable in vitro assay results. As medicinal chemists continue to explore the rich chemical space of fluorinated heterocycles, the generation of high-quality, public solubility data will be crucial for building more predictive models and accelerating the discovery of new medicines.

References

-

ChemAxon. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Ferreira, L. F., et al. (2020, October 5). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journal of Organic Chemistry. [Link]

-

Gurbych, O., et al. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Unknown Author. SOLUBILITY AND DISSOLUTION FOR DRUG. Academia.edu. [Link]

-

van der Velden, J. L. J., et al. (2023, March 18). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. [Link]

-

Gurbych, O., et al. (2024, July). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. [Link]

-

Hunter, L. (2018, December). Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate. [Link]

-

Winter, R. F. (2018). Fluorinated Azaacenes: Efficient Syntheses, Structures, and Electrochemical Properties. Inorganics. [Link]

-

Gevorgyan, V., et al. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]

-

Abrahami, R. A., et al. (2017, September 21). Synthesis of fluorinated piperidine and azepane b-amino acid derivatives. Repository of the Academy's Library. [Link]

-

Ielo, L., et al. (2022, January). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

-

Synform. (2020). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. [Link]

-

Hunter, L. (2020). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry. [Link]

-

Various Authors. (2025, August 6). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Jackfir. [Link]

-

Reymond, J. L., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Carrick, J. D., et al. (2020, January). Heterocycle N-Boc deprotection scope. ResearchGate. [Link]

-

Romeo, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

-

Qu, J., et al. (2009). Water Boc Deprotection. Scribd. [Link]

-

Aouf, C., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences. [Link]

-

Gevorgyan, V., et al. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Center for Biotechnology Information. [Link]

-

Hovione. (2015, November 1). Advances in Fluorination Chemistry for API Synthesis. [Link]

-

Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Chireh, A., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction [beilstein-journals.org]

- 9. d-nb.info [d-nb.info]

- 10. chemrxiv.org [chemrxiv.org]

- 11. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Azepane Rings

Abstract

The azepane (hexamethyleneimine) ring is a privileged pharmacophore in drug discovery, serving as a core scaffold in anticonvulsants, kinase inhibitors (e.g., Balanol analogues), and GPCR modulators. The incorporation of fluorine into the azepane architecture is a critical strategy for modulating basicity (

Strategic Selection of Synthetic Route

The synthesis of fluorinated azepanes is rarely "one-size-fits-all." The choice of reagents depends heavily on the position of the fluorine atom and the availability of precursors.

Decision Matrix

-

Gem-difluorination (C4/C5): Best achieved via Deoxyfluorination of the corresponding azepanone using DAST or Deoxofluor®.

-

Mono-fluorination (Stereoselective): Best achieved via Ring-Closing Metathesis (RCM) of chiral fluorinated dienes or Nucleophilic Substitution (

) on hydroxy-azepanes. -

Scaffold Construction: Ring Expansion (Schmidt reaction) of fluorinated cyclohexanones is viable for accessing lactams, which are subsequently reduced to azepanes.

Visualization: Synthetic Pathway Decision Tree

Figure 1: Decision tree for selecting the optimal synthetic route based on the desired fluorination pattern and available starting materials.

Key Reagents & Methodologies

A. Nucleophilic Fluorinating Agents (The "Deoxy" Route)

For converting carbonyls to gem-difluorides or alcohols to monofluorides.

| Reagent | Chemical Name | Key Application | Pros | Cons |

| DAST | Diethylaminosulfur trifluoride | Ketone | High reactivity; Standard for gem-difluorination. | Thermally unstable >50°C; Explosive risk; Generates HF. |

| Deoxofluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Same as DAST | More thermally stable than DAST; Can be used in THF. | More expensive; Still requires rigorous safety protocols. |

| XtalFluor-E® | (Diethylamino)difluorosulfonium tetrafluoroborate | Alcohol | Solid, stable, non-fuming; Higher chemoselectivity. | Lower reactivity toward ketones; Requires HF-amine promoter. |

B. Ring-Closing Metathesis Catalysts

For constructing the 7-membered ring from acyclic fluorinated precursors.

-

Grubbs 2nd Gen: Robust; tolerates amines (if protected) and fluorinated allylic groups.

-

Hoveyda-Grubbs 2nd Gen: Excellent for difficult cyclizations (tetrasubstituted double bonds) often encountered with steric fluorine substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,4-Difluoroazepane via DAST

Target: tert-Butyl 4,4-difluoroazepane-1-carboxylate Mechanism: Nucleophilic deoxyfluorination of the ketone carbonyl.

Reagents:

-

N-Boc-azepan-4-one (1.0 equiv)[1]

-

DAST (Diethylaminosulfur trifluoride) (2.0 equiv)

-

Dichloromethane (DCM), anhydrous[1]

Workflow Diagram:

Figure 2: Step-by-step workflow for the deoxyfluorination of azepan-4-one using DAST.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 3-neck round-bottom flask and flush with nitrogen. Add N-Boc-azepan-4-one (1.0 g, 4.69 mmol) and anhydrous DCM (20 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side-reactions (formation of vinyl fluorides).

-

Addition: Slowly add DAST (1.24 mL, 9.38 mmol) dropwise via a syringe over 15 minutes. Maintain internal temperature below -65°C.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) naturally. Stir overnight (12–16 h).

-

Quenching (Safety Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous

. Caution: Vigorous evolution of -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid/oil.

Validation:

-

19F NMR: Look for a characteristic signal around -90 to -100 ppm (gem-difluoro pattern).

-

LC-MS: Confirm mass of

.

Protocol B: Ring-Closing Metathesis (RCM) for 3-Fluoroazepines

Target: Fluorinated azepane precursors (unsaturated). Context: This route is preferred when specific stereochemistry at the C3/C4 position is required, starting from chiral amino acids or allylic fluorides.

Reagents:

-

Diallylamine precursor (containing allylic fluoride)

-

Grubbs II Catalyst (5 mol%)

-

DCM (degassed) or Toluene (for higher T)

Step-by-Step Procedure:

-

Degassing: Dissolve the diene precursor (0.1 M) in anhydrous DCM. Sparge with argon for 30 minutes. Note: Oxygen poisons the ruthenium carbene.

-

Catalysis: Add Grubbs II catalyst (0.05 equiv) in one portion.

-

Reflux: Heat to reflux (40°C) for 2–6 hours. Monitor by TLC for disappearance of starting material.

-

Workup: Concentrate the solvent.

-

Purification: Flash chromatography. Tip: Add a scavenger (e.g., activated carbon or specialized thiourea silica) to remove Ruthenium residues, which can isomerize the double bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Elimination vs. Fluorination | DAST acts as a base at higher temps. | Ensure addition is strictly at -78°C. Switch to Deoxofluor or XtalFluor-E which are less prone to elimination. |

| Incomplete Conversion (RCM) | Formation of stable Ru-chelates; Steric bulk of Fluorine. | Use Hoveyda-Grubbs II ; Increase dilution (0.005 M) to favor intramolecular cyclization; Add Lewis acid (e.g., |

| Dark/Tarry Reaction (DAST) | Decomposition of reagent. | Use fresh DAST (yellow/orange liquid). If dark brown/black, discard safely. |

Safety Considerations (E-E-A-T)

-

HF Generation: DAST and Deoxofluor release HF upon hydrolysis. Always quench in a fume hood into a basic solution (bicarbonate). Do not use glass for quenching if large quantities are involved (etching risk); use polypropylene.

-

Pressure: RCM reactions release ethylene gas. Ensure the system is vented through a bubbler to prevent pressure buildup and to drive the equilibrium forward.

References

-

BenchChem. 4,4-Difluoroazepane Hydrochloride Experimental Protocol. Retrieved from

-

Zhou, J., & Yeung, Y. (2014).[2] N-Bromosuccinimide-Induced Aminocyclization–Aziridine Ring-Expansion Cascade: An Asymmetric and Highly Stereoselective Approach toward the Synthesis of Azepane.[2] Organic Letters, 16(8), 2134–2137. Link

- Champagne, P. A., et al. (2015). Deoxyfluorination of alcohols and ketones. Chemical Reviews. (General reference for DAST/Deoxofluor mechanisms).

-

Ruffoni, A., et al. (2024).[3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[4][5] Nature Chemistry.[3] Link

-

Verniest, G., et al. (2011).[6] Synthesis of 3-amino-4-fluoropyrazoles (Selectfluor usage).[6] Journal of Organic Chemistry.[2] Link

Sources

- 1. 4,4-Difluoroazepane Hydrochloride [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction pathways for functionalizing 5-oxoazepanes

Application Note: Strategic Functionalization of the 5-Oxoazepane Scaffold

Abstract

The 5-oxoazepane (systematically azepan-4-one or hexahydro-5H-azepin-5-one) scaffold represents a privileged pharmacophore in drug discovery, serving as a core structural motif in protease inhibitors (e.g., Cathepsin K), GPCR ligands, and peptidomimetics.[1] However, its seven-membered ring architecture presents unique challenges, including conformational flexibility and transannular strain, which complicate standard functionalization protocols. This guide provides validated, high-fidelity protocols for the divergent synthesis of 5-oxoazepane derivatives, focusing on C5-carbonyl modulation, alpha-carbon functionalization, and nitrogen protection strategies.

Introduction: The Azepane Challenge

While six-membered rings (piperidines) are ubiquitous, seven-membered azepanes offer a unique "Goldilocks" volume—larger than pyrrolidines but more flexible than piperidines—allowing them to explore binding pockets inaccessible to other heterocycles.

Critical Considerations for Functionalization:

-

Nomenclature & Symmetry: In the unsubstituted N-protected form, the 4-oxo and 5-oxo positions are enantiotopic pathways relative to the nitrogen. Standard IUPAC nomenclature prefers azepan-4-one. However, for the purpose of this guide and aligning with specific literature on substituted derivatives, we refer to the ketone position distal to the nitrogen as the C5-oxo vector.

-

Transannular Interactions: Unlike piperidines, the azepane ring allows the nitrogen lone pair to approach the C5-carbonyl carbon (transannular interaction), potentially raising the HOMO of the nucleophile or altering the electrophilicity of the ketone.

-

Conformational Flux: The ring exists in a dynamic equilibrium between twist-chair and chair forms. Stereoselective additions (e.g., Grignard) often yield lower diastereomeric ratios (dr) compared to six-membered rings, necessitating robust separation protocols.

Divergent Synthesis Workflow

The following diagram illustrates the strategic "Hub-and-Spoke" model for generating libraries from the core N-protected 5-oxoazepane.

Figure 1: Strategic vectors for functionalizing the 5-oxoazepane core. The ketone (C5) and alpha-carbons (C4/C6) serve as primary reaction sites.

Detailed Experimental Protocols

Protocol A: High-Throughput Reductive Amination

Objective: Installation of diverse amine substituents at C5. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.[2][3] Critical Control Point: Choice of hydride source.[4] Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better selectivity (does not reduce the ketone directly as fast as the imine).

Reagents:

-

Substrate: tert-butyl 5-oxoazepane-1-carboxylate (1.0 equiv)

-

Amine Partner: 1.1–1.2 equiv (Primary or Secondary amine)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a dry vial, dissolve the 5-oxoazepane (1.0 mmol) and the amine partner (1.1 mmol) in DCE (5 mL).

-

Activation: Add AcOH (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the basicity of the amine. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under N2 atmosphere.

-

Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradients).

Data Summary: Common Yields

| Amine Type | Example Partner | Typical Yield (%) | Notes |

|---|---|---|---|

| Primary Aliphatic | Benzylamine | 85–95% | Rapid reaction; minimal steric hindrance. |

| Secondary Aliphatic | Morpholine | 70–85% | Slower iminium formation; may require mild heating (40°C). |

| Aniline (Weak Nu) | 4-Fluoroaniline | 50–65% | Requires excess acid (2.0 equiv) or Ti(OiPr)4 pre-complexation. |

Protocol B: Palladium-Catalyzed Alpha-Arylation

Objective: Introduction of aryl groups at C4/C6 (alpha to ketone). Significance: Creates C-C bonds critical for building rigidified cores found in kinase inhibitors. Challenge: Regioselectivity is generally not an issue due to symmetry in the unsubstituted core, but mono- vs. bis-arylation must be controlled.

Reagents:

-

Substrate: tert-butyl 5-oxoazepane-1-carboxylate (1.0 equiv)

-

Aryl Bromide: Ar-Br (1.2 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: BINAP or Xantphos (7.5 mol%)

-

Base: NaOtBu (sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction tube and cool under Argon.

-

Charging: Add Pd(OAc)2, Ligand, and NaOtBu. Purge with Argon.

-

Solvation: Add Toluene (0.2 M concentration relative to substrate).

-

Substrate Addition: Add the 5-oxoazepane and Aryl Bromide.

-

Heating: Seal the tube and heat to 80–100°C for 12 hours. Note: Monitoring by LCMS is critical to stop the reaction before bis-arylation occurs.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a celite pad to remove Pd black.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol C: Stereoselective Grignard Addition

Objective: Creation of tertiary alcohols (quaternary carbon center). Expert Insight: 5-oxoazepanes are prone to enolization with basic Grignards. The use of organolithiums or Cerium(III) chloride additives (Luche conditions) can suppress enolization and enhance nucleophilic addition.

Reagents:

-

Substrate: tert-butyl 5-oxoazepane-1-carboxylate (1.0 equiv)

-

Nucleophile: PhMgBr (or R-Li) (1.5 equiv)

-

Additive (Optional): anhydrous CeCl3 (1.5 equiv) – highly recommended for enolizable ketones.

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

CeCl3 Activation (If using): Dry CeCl3·7H2O at 140°C under high vacuum for 2 hours until a fine white powder forms. Suspend in THF and stir for 2 hours at RT.

-

Substrate Addition: Cool the CeCl3/THF slurry (or pure THF) to -78°C. Add the 5-oxoazepane solution dropwise.

-

Nucleophile Addition: Add the Grignard reagent/Organolithium dropwise over 20 minutes. Control Point: Maintain -78°C to maximize kinetic control and diastereoselectivity.

-

Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.

-

Quench: Cautiously add saturated aqueous NH4Cl.

-

Extraction: Extract with EtOAc.

-

Analysis: Check diastereomeric ratio (dr) via crude NMR. 5-oxoazepanes typically yield a mixture (e.g., 3:1) requiring HPLC or careful column chromatography for separation.

Pathway Selection Logic

Use the following decision tree to select the appropriate synthetic route based on the desired target moiety.

Figure 2: Decision matrix for C5-functionalization.

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[5]

-

Alpha-Arylation of Azepanes: Wolfe, J. P., et al. "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 2000.

-

Azepane Conformational Analysis: Lightner, D. A., et al. "Conformational Analysis of 4-tert-Butyl-1-methyl-1-azacycloheptane." Journal of the American Chemical Society, 1986.

-

Medicinal Chemistry Applications: Di Fabio, R., et al. "Substituted Azepane Derivatives as Novel NK1 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 2008.

-

Green Chemistry Alternatives: Burkhardt, E. R., et al. "2-Picoline Borane: A Non-Toxic Alternative to Pyridine Borane for Reductive Aminations." Organic Process Research & Development, 2008.

Sources

- 1. Cis,exo-1,2,3,4,4a,13b-hexahydro-1,4-methano-5-isopropoxy-9H-tribenzo[b,f]azepine | MDPI [mdpi.com]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. youtube.com [youtube.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Precision Synthesis of Azepanes via Ring-Closing Metathesis

Topic: Ring-Closing Metathesis (RCM) Strategies for Azepane Synthesis Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists[1]

Abstract & Strategic Framework

The synthesis of azepanes (7-membered nitrogen heterocycles) presents a unique thermodynamic and kinetic challenge compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).[1][2] While 5/6-membered rings benefit from favorable enthalpy and entropy, 7-membered rings suffer from significant transannular strain and unfavorable entropic factors during cyclization.[1]

Ring-Closing Metathesis (RCM) has emerged as the premier strategy to overcome these barriers.[1] However, successful azepane formation requires a departure from "standard" RCM conditions.[1] This guide outlines a high-fidelity workflow focusing on conformational pre-organization , catalyst longevity , and suppression of isomerization .

The Core Challenge: The Entropic/Enthalpic Barrier

-

Entropic Penalty: The probability of the two alkene termini meeting is lower for 7-membered chains than for 5 or 6.[1]

-

Enthalpic Strain: Pucker and transannular interactions in the transition state raise the activation energy (

). -

The Solution: We utilize the Thorpe-Ingold Effect (gem-disubstitution) and Rotamer Control (via N-protecting groups) to bias the linear precursor into a "coiled" conformation that mimics the transition state.[1]

Critical Decision Matrix: Substrate & Catalyst Engineering

Before initiating wet chemistry, use this decision matrix to design your substrate and select the appropriate catalytic system.

A. Protecting Group Strategy (Rotamer Control)

The nitrogen protecting group is not merely a shield; it is a structural lever.[1]

-

Carbamates (Boc, Cbz): Preferred.[1] The

strain in the cis-rotamer of the carbamate forces the N-alkyl chains closer, increasing the effective molarity of the reacting alkenes. -

Sulfonamides (Ts, Ns): Excellent for stability and crystallinity, but the geometry is less optimal for RCM than carbamates. Use if the amine is highly basic and might poison the catalyst.[2]

-

Free Amines: Avoid. Free amines coordinate to the Ruthenium center, quenching the catalyst. If a free amine is required, use Protocol B (Acid-Buffered RCM) .[1]

B. Catalyst Selection[1][2][3][4][5]

-

Grubbs II (G-II): The workhorse.[1] High activity, but prone to causing alkene migration (isomerization) in the product.

-

Hoveyda-Grubbs II (HG-II): The "Sniper."[1] Higher stability to heat and oxygen.[1] Essential for sterically hindered alkenes (e.g., trisubstituted olefins) or when the reaction requires reflux in toluene.

-

Schrock Catalysts (Mo/W): Generally avoided for simple azepanes due to high sensitivity to air/moisture, unless specific E/Z selectivity is required.[1]

C. Visualization: Optimization Logic Flow

Figure 1: Decision logic for catalyst and condition selection to maximize azepane yield.

Experimental Protocols

Protocol A: High-Dilution RCM for N-Protected Azepanes

This is the "Gold Standard" protocol for forming 7-membered rings from dienes.[1]

Scientific Rationale:

-

High Dilution (0.005 M): Critical to favor intramolecular cyclization (RCM) over intermolecular dimerization (ADMET polymerization).[1]

-

Argon Sparging: Removes dissolved ethylene.[1] Ethylene back-pressure shifts the equilibrium toward the open diene.[1]

-

Ti(OiPr)4 Additive: Scavenges trace free amines or chelatable groups that could poison the Ru-carbene.[1]

Materials:

-

Precursor Diene (N-Boc-diallylamine derivative)[1]

-

Dichloromethane (DCM), anhydrous, degassed[1]

-

Titanium Isopropoxide (Ti(OiPr)4) - Optional for Lewis basic substrates[1]

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser. Cool under a stream of dry Argon.

-

Solvent Degassing: In a separate flask, sparge anhydrous DCM with Argon for 20 minutes. Note: Oxygen is the primary cause of catalyst death (color change from purple to brown).

-

Substrate Dissolution: Dissolve the diene (1.0 equiv) in the degassed DCM to achieve a concentration of 0.005 M (e.g., 1 mmol substrate in 200 mL DCM).

-

Self-Validation Check: If the solution is cloudy, sonicate. Homogeneity is vital.[1]

-

-

Additive (Optional): If the substrate has other Lewis basic sites (ethers, esters), add Ti(OiPr)4 (0.3 equiv) and stir for 15 mins.

-

Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion.

-

Visual Cue: The solution should turn a deep purple/pink. A rapid shift to brown/black indicates catalyst decomposition (check solvent quality).[1]

-

-

Reflux: Heat the reaction to reflux (40°C) under a continuous slow stream of Argon (to sweep away ethylene).

-

Monitoring: Monitor by TLC every 2 hours.

-

Optimization: If conversion stalls at 50%, add a second portion of catalyst (2-3 mol%).[1]

-

-

Quench: Once complete (usually 4-12 hours), cool to RT. Add Ethyl Vinyl Ether (50 equiv relative to catalyst) or DMSO (50 equiv) and stir for 30 mins. This deactivates the Ru-carbene.[1]

-

Purification: Concentrate in vacuo. The residue will be dark. Filter through a short pad of silica gel to remove Ruthenium byproducts before full column chromatography.

Protocol B: Acid-Buffered RCM for Basic Amines

Use this when N-protecting groups are not feasible or when the amine must remain basic.[1]

Scientific Rationale: Protonation of the amine with a strong acid (HCl or p-TsOH) converts the Lewis basic nitrogen (catalyst poison) into a non-coordinating ammonium salt.[1]

Modifications to Protocol A:

-

Salt Formation: Before adding solvent, treat the free amine precursor with 1.05 equiv of anhydrous HCl (in ether) or p-Toluenesulfonic acid.[1] Evaporate to dryness to isolate the ammonium salt.

-

Solvent Switch: Ammonium salts are often insoluble in DCM.[1] Use Methanol (MeOH) or Hexafluoroisopropanol (HFIP) as the solvent.[1] Note that G-II is active in MeOH.[1]

-

Execution: Proceed with catalyst addition (G-II or HG-II) at reflux.[1]

-

Workup: After quenching with ethyl vinyl ether, basify with saturated NaHCO3 before extraction to recover the free amine azepane.

Troubleshooting & Optimization (The "Self-Validating" System)

| Symptom | Mechanistic Cause | Corrective Action |

| Oligomerization (Multiple spots on TLC) | Concentration too high.[1] Intermolecular reaction is competing. | Dilute reaction to 0.001 M. Add substrate via syringe pump (pseudo-high dilution). |

| Isomerization (Product double bond migrates) | Ruthenium hydride species formation (catalyst degradation).[1][4] | Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. It scavenges Ru-hydrides.[1] |

| Stalled Reaction (Purple color fades to brown) | Catalyst death due to O2 or ethylene saturation.[1] | Ensure rigorous degassing.[1] Spurge Argon through the liquid during reaction. Add catalyst in 3 portions over 6 hours. |

| No Reaction (Starting material persists) | Steric hindrance or "unfavorable rotamer."[1] | Switch to Hoveyda-Grubbs II . Increase temp (use Toluene at 80°C). Change N-protecting group (e.g., Boc to Ts).[1] |

Case Study: Synthesis of Balanol Core Analog

Reference: Based on strategies by Furstner and Grubbs.

Objective: Synthesis of a tetrahydroazepine core for a Balanol analog. Substrate: N-Boc-N-(but-3-enyl)-3-vinylaniline.[1]

-

Setup: 1.0 g of substrate dissolved in 1.0 L of anhydrous DCM (0.003 M).

-

Catalyst: Hoveyda-Grubbs II (2 mol%) added at RT.

-

Process: Reflux for 4 hours.

-

Observation: TLC showed clean conversion to a lower Rf spot. No dimer observed.[1]

-

Result: 92% isolated yield of the 7-membered lactam precursor.

-

Key Insight: The use of the N-Boc group created a "turn" conformation, bringing the alkenes into proximity, while the low concentration prevented dimerization.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for high-fidelity azepane synthesis.

References

-

Grubbs, R. H. (Ed.). Handbook of Metathesis, Volume 2: Applications in Organic Synthesis.[1] Wiley-VCH, 2003.[1] [1]

-

Fürstner, A., et al. "Ring-Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes."[1] Journal of the American Chemical Society, 118(1), 1996. [1]

-

Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[1][4] Journal of the American Chemical Society, 127(49), 17160–17161, 2005. [1]

-

Maier, M. E. "Ring-Closing Metathesis of Medium-Sized Rings."[1] Accounts of Chemical Research, 54(10), 2021.[1] (General Review of Medium Rings).

-

BenchChem Application Note. "Optimizing reaction conditions for azepane ring formation." [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate

Current Status: Operational

Ticket: Yield Optimization & Process Stability

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate (and its regioisomers) presents a classic "trap" in heterocyclic chemistry: the collision of a conformationally flexible medium-sized ring with the high reactivity of

Users typically report yields stalling at 30-45% due to three distinct failure modes:

-

Regiochemical scrambling during ring expansion.

-

Polyfluorination (gem-difluoro formation) when using direct enolization.

-

Elimination (Dehydrofluorination) during workup, generating the

-unsaturated enone.

This guide replaces standard "recipe" protocols with a mechanistically grounded workflow designed to push isolated yields above 75% .

Module 1: The "Golden Path" Workflow

Standard direct fluorination (LDA/NFSI) is unreliable for this scaffold. The high-yield protocol requires a thermodynamic silyl enol ether intermediate.

Visual Workflow: The Kinetic vs. Thermodynamic Control

Figure 1: Comparative workflow highlighting the necessity of the Silyl Enol Ether route for yield protection.

Module 2: Critical Protocol & Troubleshooting

Phase 1: Scaffold Preparation (Ring Expansion)

The purity of the starting ketone dictates the success of the fluorination. Commercial 4-oxoazepane often contains isomeric impurities.

The Protocol:

-

Reactants: tert-butyl 4-oxopiperidine-1-carboxylate + Ethyl diazoacetate (1.2 equiv).

-

Catalyst:

(1.1 equiv) in -

Critical Step: The reaction produces a

-keto ester. You must perform Krapcho decarboxylation (LiCl/DMSO/H2O, 140°C) to get the clean ketone.

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Stalled Conversion (<50%) | Catalyst poisoning by moisture. | Freshly distill |

| Multiple Spots on TLC | Isomeric mixture (4-oxo vs 3-oxo). | The expansion of 4-piperidone is symmetric; however, if you use substituted piperidines, regioselectivity is lost. Purify via recrystallization of the |

Phase 2: The Fluorination (The Yield-Maker)

Direct fluorination fails because the fluorine atom inductively destabilizes the product, making it more acidic and prone to over-reaction. We use the Silyl Enol Ether (SEE) to "lock" the enolate.

Step A: Silyl Enol Ether Formation

Reagents: TMSCl (1.2 eq), NaI (1.5 eq), Et3N (3 eq) in MeCN. Logic: NaI generates TMS-I in situ, a hard/soft mismatch that accelerates enolization of the hindered 7-membered ring.

Step B: Electrophilic Fluorination

Reagents: Selectfluor (1.1 eq) in MeCN, 0°C

Detailed Protocol:

-

Dissolve the isolated TMS-enol ether in anhydrous Acetonitrile (0.1 M).

-

Add Selectfluor (F-TEDA-BF4) as a solid in one portion at 0°C.

-

Stir for 2 hours.

-

Quench: Dilute with

, wash with dilute

Troubleshooting Guide:

| Issue | Diagnosis | Solution |

| Low Yield (<40%) | Hydrolysis of TMS ether before reaction. | Ensure MeCN is anhydrous (<50 ppm water). Add 3Å molecular sieves to the reaction vessel. |

| Enone Formation (Elimination) | Basic workup was too aggressive. | The |

| Gem-Difluorination | Excess Selectfluor or unreacted ketone. | Strictly limit Selectfluor to 1.05 equiv. Ensure TMS conversion is >98% by NMR before fluorination. |

Module 3: Stability & Storage (The "Hidden" Yield Loss)

Users often synthesize the product successfully but lose it during evaporation.

-

Thermal Instability:

-Fluoroketones in 7-membered rings are conformationally strained. Heating >40°C during rotovap induces HF elimination. -

Hydration: The electron-withdrawing fluorine makes the ketone electrophilic. In the presence of water/methanol, it forms a gem-diol (hydrate) or hemiacetal, which complicates NMR interpretation.

Recommendation:

-

Evaporation: Bath temperature never exceeds 30°C.

-

Storage: Store as a solid (if crystallizable) or concentrated oil at -20°C under Argon.

-

Analysis: Run NMR in

(anhydrous). If you see a "missing" carbonyl peak in

Frequently Asked Questions (FAQs)

Q1: Can I use NFSI (N-Fluorobenzenesulfonimide) instead of Selectfluor? A: You can, but yields are typically lower (30-50%). NFSI requires generating a lithium enolate (LDA/THF, -78°C). The 7-membered ring enolate is prone to proton transfer (scrambling) before it reacts with the bulky NFSI. Selectfluor reacts faster with the neutral TMS enol ether, preserving regiochemistry.

Q2: My NMR shows a doublet at

Q3: Why is the "4-fluoro-5-oxo" numbering confusing?

A: In the unsubstituted

References

-

Selectfluor Mechanism & Utility: Banks, R. E., et al.[1] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents."[1] Journal of the Chemical Society, Perkin Transactions 1, 1996.[1]

-

Azepane Ring Expansion Protocol: Vandewalle, M., et al. "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate."[2] Organic Process Research & Development, 2010.

-

Fluorination of Silyl Enol Ethers: Stavber, S., et al. "Electrophilic Fluorination of Enol Esters with Selectfluor." Synthesis, 2002.[3]

-

Troubleshooting ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Fluoro Ketone Instability: Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones."[4] American Journal of Organic Chemistry, 2014.[5]

Sources

Technical Support Center: Overcoming Solubility Challenges of Fluorinated Heterocyles

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by fluorinated heterocyclic compounds. As a senior application scientist, I understand that while fluorine incorporation can significantly enhance the pharmacological properties of a molecule, it often introduces solubility hurdles that can stall promising research.[1][2] This guide is structured to provide you with not only practical, step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

My aim is to provide a trustworthy and authoritative resource. Therefore, key mechanistic claims and protocols are supported by in-text citations, with a comprehensive reference list at the end for your verification.

Frequently Asked Questions (FAQs)

Q1: Why does adding fluorine to my heterocyclic compound decrease its aqueous solubility?

A1: This is a common and critical question. The impact of fluorine on solubility is a nuanced interplay of several physicochemical factors:

-

Increased Lipophilicity: The carbon-fluorine (C-F) bond is more hydrophobic than a carbon-hydrogen (C-H) bond.[3] Replacing hydrogen with fluorine often increases the molecule's overall lipophilicity (fat-loving nature), which can lead to reduced solubility in aqueous (water-based) media.[4][5] This effect is particularly pronounced in fluoro-arenes.[6][7]

-

Electron-Withdrawing Effects and pKa Shifts: Fluorine is the most electronegative element, meaning it strongly attracts electrons.[8] This powerful inductive effect can lower the pKa of nearby acidic groups (making them stronger acids) and decrease the basicity of nitrogen atoms within the heterocycle (making them weaker bases).[4][8] These pKa shifts can alter the ionization state of your compound at a given pH, which in turn significantly impacts its solubility.[8]

-

Crystal Lattice Energy: The introduction of fluorine can lead to strong intermolecular interactions, including dipole-dipole interactions and sometimes even weak hydrogen bonds. This can result in a more stable and tightly packed crystal lattice, which requires more energy to break apart and dissolve in a solvent.

It's a misconception that fluorination always decreases solubility. In some cases, strategic placement of fluorine can improve solubility.[9] For instance, it can block metabolic pathways that produce insoluble metabolites.[3]

Q2: I'm observing poor solubility in my initial screens. What are the first troubleshooting steps I should take?

A2: When faced with a poorly soluble fluorinated heterocycle, a systematic, tiered approach is most effective.

Diagram: Initial Solubility Troubleshooting Workflow

Caption: A stepwise approach to initial solubility troubleshooting.

Step-by-Step Protocol: Initial Solubility Assessment

-

pH Modification:

-

Rationale: If your molecule has ionizable groups (e.g., amines, carboxylic acids), altering the pH of the aqueous solution can significantly increase solubility by forming a salt in situ.

-

Protocol:

-

Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

-

Create a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Add a small, fixed amount of your stock solution to each buffer and equilibrate (e.g., shake for 24 hours at a controlled temperature).

-

Centrifuge the samples to pellet any undissolved compound.

-

Analyze the supernatant for the concentration of your dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

-

Co-solvent Systems:

-

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[10]

-

Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400), glycerin.[10][11]

-

Protocol:

-

Prepare various mixtures of your chosen co-solvent(s) and water (e.g., 10%, 20%, 40% v/v).

-